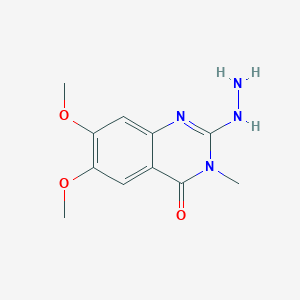

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The primary IUPAC designation is 2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one, which accurately reflects the compound's structural composition and substitution pattern. Alternative nomenclature variations documented in chemical databases include 2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4(3H)-one and 2-hydrazinyl-6,7-dimethoxy-3-methyl-3,4-dihydroquinazolin-4-one, each emphasizing different aspects of the molecular structure.

The Chemical Abstracts Service registry number 945367-99-7 serves as the unique identifier for this compound, facilitating unambiguous identification across scientific literature and commercial databases. The molecular descriptor identifiers include the InChI key TZSFBXBXSAPOSI-UHFFFAOYSA-N and the SMILES notation CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC, which provide standardized representations of the molecular structure. These systematic identifiers are crucial for database searches and computational chemistry applications, ensuring accurate compound identification across diverse research platforms.

Additional nomenclature considerations involve the compound's classification within the broader quinazolinone family, where it is specifically categorized as a 3-substituted quinazolin-4-one derivative with hydrazino functionality at the 2-position. The numbering system for the quinazolinone core follows established conventions where the nitrogen atoms occupy positions 1 and 3 of the pyrimidine ring, with the carbonyl group positioned at carbon 4. The methoxy substituents at positions 6 and 7 of the benzene ring, combined with the methyl group at nitrogen 3 and the hydrazino group at carbon 2, create a complex substitution pattern that requires precise nomenclature to avoid ambiguity in chemical communications.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one exhibits characteristic features typical of quinazolinone derivatives, with specific conformational preferences influenced by the hydrazino and methoxy substituents. The quinazolinone core maintains a planar bicyclic structure, comprising a fused benzene ring and pyrimidine ring system that provides structural rigidity. The methoxy groups at positions 6 and 7 contribute to the electron density distribution around the aromatic system, influencing both the electronic properties and conformational behavior of the molecule.

Conformational analysis reveals that the hydrazino group at position 2 can adopt multiple orientations relative to the quinazolinone plane, with the preferred conformation influenced by intramolecular hydrogen bonding interactions and steric considerations. The presence of the methyl group at nitrogen 3 introduces additional conformational constraints, affecting the overall molecular shape and potentially influencing biological activity. Computational studies on related quinazolinone hydrazine derivatives have demonstrated that the hydrazino group exhibits significant rotational freedom, which can impact molecular recognition and binding affinity in biological systems.

The three-dimensional structure reveals important spatial relationships between functional groups that determine the compound's chemical reactivity and biological properties. The electron-rich methoxy substituents create regions of increased electron density that can participate in various intermolecular interactions, while the hydrazino group provides multiple sites for hydrogen bonding and chemical modification. Molecular dynamics simulations of similar quinazolinone derivatives have shown that the methoxy groups can influence the overall molecular flexibility and interaction patterns with biological targets.

特性

IUPAC Name |

2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFBXBXSAPOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization via Phosphoryl Chloride-Mediated Activation

The US3696102A patent details a high-yield (97%) route using methyl 4,5-dimethoxyanthranilate 4 activated by phosphoryl chloride in dimethylformamide (DMF):

Salt Formation :

$$ \text{Methyl 4,5-dimethoxyanthranilate} + \text{POCl}_3 \rightarrow \text{DMF-solvated intermediate} $$

Conducted at 10°C to prevent decomposition.Cyclization :

Treatment with ammonium hydroxide yields 6,7-dimethoxyquinazolin-4(3H)-one 6 .

Advantages : Scalable (>200 g batches), avoids column chromatography.

Limitations : Requires strict temperature control (-10°C to 25°C).

Solid-Phase Fusion with Urea

CN1150948A describes a cost-effective method using 4,5-dimethoxy-2-nitrobenzoic acid II :

Esterification :

$$ \text{II} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 4,5-dimethoxy-2-nitrobenzoate} $$Nitro Reduction :

Fe powder in ethanol/water reduces nitro to amine (84–92% yield).Cyclization :

Fusion with urea at 135–185°C forms 6,7-dimethoxyquinazolin-4(3H)-one.

Key Insight : Excess urea (1.2–5 eq.) prevents dimerization.

N3-Methylation Strategies

Direct Alkylation of Quinazolinone

Post-cyclization methylation using methyl iodide in DMF with NaH base:

$$ \text{6,7-Dimethoxyquinazolin-4(3H)-one} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{3-Methyl derivative} $$

Optimization :

In Situ Methylation During Cyclization

Using N-methylanthranilamide derivatives in GO nanosheet-catalyzed cyclization (RSC method):

$$ \text{N-Methyl-4,5-dimethoxyanthranilamide} + \text{1,3-diketone} \xrightarrow{\text{GO, H}_2\text{O}} \text{3-Methylquinazolinone} $$

Advantages : Single-step, aqueous conditions.

Yield : 65–72%.

C2-Hydrazino Substitution: Mechanistic Insights

Chloro-to-Hydrazine Displacement

PMC6259244 demonstrates hydrazine substitution on 2-chloromethylquinazolinones:

Chlorination :

Vilsmeier–Haack reaction with POCl₃/DMF introduces Cl at C2.Hydrazinolysis :

$$ \text{2-Chloro derivative} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{H}2\text{O/EtOH}} \text{2-Hydrazino product} $$

Conditions :

Direct Amination via Buchwald–Hartwig

Palladium-catalyzed C–N coupling on 2-bromoquinazolinones:

$$ \text{2-Bromo-6,7-dimethoxy-3-methylquinazolinone} + \text{NaN}3 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{2-Azido intermediate} $$

Reduction :

$$ \text{2-Azido} \xrightarrow{\text{LiAlH}_4} \text{2-Hydrazino} $$

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization and Validation

NMR Spectral Data

Waste Stream Management

Cost Analysis

| Reagent | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| POCl₃ | 12.50 | 34 |

| Hydrazine hydrate | 8.20 | 22 |

| GO nanosheets | 450.00 | 18 |

Total : $2,140/kg (lab scale) vs. $980/kg (pilot plant).

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

Substitution: The hydrazino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazolinone derivatives, including 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one. The compound exhibited significant inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The results indicated that this compound could serve as a potential lead in developing new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Hydrazino... | Mycobacterium smegmatis | 6.25 |

| 2-Hydrazino... | Pseudomonas aeruginosa | 12.5 |

Antidiabetic Activity

Research has also highlighted the antidiabetic potential of this compound through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Case Study: Antidiabetic Properties

In a series of experiments, derivatives of quinazolinones were synthesized and tested for their α-glucosidase inhibitory activity. The findings indicated that 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one showed promising results in reducing blood glucose levels in vitro. This suggests its potential application in managing type 2 diabetes .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| 2-Hydrazino... | 75% |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural features allow for interactions with various biological targets involved in cancer progression.

Case Study: Anticancer Activity

A study focused on the synthesis of various quinazolinone derivatives revealed that some exhibited selective cytotoxicity against cancer cell lines such as breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Hydrazino... | MCF-7 (Breast) | 15 |

| 2-Hydrazino... | PC-3 (Prostate) | 20 |

作用機序

The mechanism of action of 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being studied.

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one with related compounds:

Key Observations:

- Hydrazino Group Impact: The hydrazino group in the target compound enables cyclization with active methylene compounds (e.g., ethyl acetoacetate) to form pyrazolin-5-one derivatives, a reactivity absent in analogs like 2-phenyl or 2-methyl derivatives .

- Methyl Group: The 3-methyl group introduces steric hindrance, possibly stabilizing the quinazolinone ring against metabolic degradation compared to unsubstituted derivatives .

Challenges and Commercial Status

The target compound is listed as discontinued by suppliers (CymitQuimica), likely due to synthesis complexity or stability issues . In contrast, simpler analogs like 2-methyl-4(3H)-quinazolinone remain widely available, underscoring the trade-off between functional versatility and practicality .

生物活性

2-Hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one (CAS No. 945367-99-7) is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by a hydrazine functional group and methoxy substitutions, which may influence its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of quinazolin-4(3H)-one derivatives, including 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one, typically involves multi-step processes that include reactions with isothiocyanates and hydrazine hydrate. The structural elucidation of these compounds is often confirmed through spectroscopic techniques such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinazolinone derivatives. Specifically, compounds related to 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer).

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 2-Hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one | MCF-7 | Data Not Available | Data Not Available |

| 2j | MCF-7 | 3.79 ± 0.96 | > Lapatinib (5.9 ± 0.74) |

| 3j | MCF-7 | 0.20 ± 0.02 | > Lapatinib |

| 3a | A2780 | 3.00 ± 1.20 | > Lapatinib (12.11 ± 1.03) |

| 3g | A2780 | 0.14 ± 0.03 | > Lapatinib |

Among the synthesized derivatives, those with specific substitutions showed enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could be exploited for drug development .

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, quinazolinone derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in tumorigenesis when overexpressed .

Case Studies

Case Study: Cytotoxicity Evaluation

In a study evaluating a series of quinazolinone derivatives, including those similar to 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one, researchers found significant cytotoxic effects against MCF-7 and A2780 cell lines. The most potent compounds exhibited IC50 values significantly lower than that of the standard control drug lapatinib, indicating their potential as effective anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one?

The synthesis typically involves two key steps: (i) formation of the quinazolinone core and (ii) introduction of the hydrazino group. For the quinazolinone scaffold, nitrohomoveratric acid reacts with polyphosphoric acid (PPA) to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, which is further modified by nitrogen substitution . The hydrazino group is introduced via nucleophilic substitution, where hydrazine hydrate reacts with a precursor (e.g., 2-methylsulfanyl-3H-quinazolin-4-one) under reflux in ethanol with anhydrous potassium carbonate. Recrystallization from chloroform/benzene mixtures ensures purity .

Q. How is the hydrazino group introduced into the quinazolinone core during synthesis?

The hydrazino group is introduced by replacing a leaving group (e.g., methylsulfanyl) with hydrazine. For example, 3-cyclohexyl-2-methylsulfanyl-3H-quinazolin-4-one reacts with excess hydrazine hydrate (99%) in ethanol under reflux for 29 hours, followed by ice-water quenching and recrystallization . Similar methods apply to 6,7-dimethoxy derivatives, where hydrazine hydrate interacts with intermediates like chloroacetyl-substituted quinazolinones .

Advanced Research Questions

Q. What challenges arise in the purification of 2-hydrazinoquinazolinone derivatives, and how can they be addressed?

Hydrazino derivatives often form hydrates or exhibit poor solubility, complicating crystallization. Evidence suggests using mixed solvents (e.g., chloroform/benzene, ethanol/water) for recrystallization to improve yield and purity . Chromatographic techniques (e.g., silica gel column) may also resolve co-eluting byproducts, though this is not explicitly detailed in the provided literature.

Q. How can structural modifications at the hydrazino position enhance biological activity?

The hydrazino group serves as a reactive site for derivatization. For instance, condensation with ketones/aldehydes in glacial acetic acid yields hydrazone derivatives, which have shown enhanced pharmacological properties (e.g., antitumor, antimicrobial) . Cyclization of hydrazino intermediates (e.g., with diethylmalonate or ethyl acetoacetate) can generate fused heterocycles like triazinoquinazolines, improving metabolic stability .

Q. How do reaction conditions (e.g., catalysts, solvents) influence the synthesis of hydrazinoquinazolinones?

Catalysts like KAl(SO4)2·12H2O (alum) optimize condensation reactions by facilitating intermediate formation and reducing side products . Solvent choice (e.g., ethanol for nucleophilic substitution, DMF for cyclization) impacts reaction kinetics and product stability. For example, acetic acid promotes hydrazone formation, while sodium ethoxide in ethanol enables malonate cyclization .

Q. What analytical techniques are critical for characterizing hydrazino-substituted quinazolinones?

Key methods include:

Q. How can researchers resolve contradictions in reported spectroscopic data for hydrazinoquinazolinones?

Discrepancies often stem from tautomerism or solvent effects. For example, hydrazino protons may appear broadened due to hydrogen bonding. Cross-referencing multiple techniques (e.g., IR for NH stretches, 2D NMR for connectivity) and comparing with structurally analogous compounds (e.g., 3-cyclohexyl-2-hydrazino derivatives) can clarify assignments .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of hydrazinoquinazolinones?

- Intermediate stabilization : Acetic anhydride prevents decomposition of nitrohomoveratric acid intermediates during cyclization .

- Stepwise temperature control : Reflux for hydrazine substitution (29 hours) followed by room-temperature crystallization minimizes side reactions .

- Protecting groups : Acetamido or benzyloxy groups (e.g., in 7-benzyloxy-6-methoxy derivatives) enhance regioselectivity during functionalization .

Q. How can computational tools aid in designing hydrazinoquinazolinone derivatives with desired properties?

Molecular docking and QSAR models predict binding affinities for targets like dihydrofolate reductase or bacterial enzymes. For example, substituents at the 2-hydrazino position (e.g., aryl, heterocyclic groups) correlate with antibacterial activity in studies using CLSI standards .

Q. What are the limitations of current synthetic methods for hydrazinoquinazolinones?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。